molecular formula C21H13BrN4O2S2 B299073 (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one

Cat. No. B299073
M. Wt: 497.4 g/mol
InChI Key: DLRBKQUNOJIWAF-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of ((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes or pathways. In cancer cells, it has been shown to inhibit the activity of specific enzymes involved in cell growth and division. In fungi, it has been shown to disrupt specific pathways involved in cell wall synthesis and maintenance.
Biochemical and Physiological Effects:
((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth and division. In fungi, it has been shown to inhibit the growth and development of various plant pathogens. In addition, it has been shown to have strong fluorescence properties, making it useful for imaging applications.

Advantages and Limitations for Lab Experiments

The advantages of using ((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one in lab experiments include its strong antifungal and anti-cancer properties, as well as its strong fluorescence properties. However, limitations include the need for specific equipment and expertise for synthesis and handling, as well as the need for further research to fully understand its mechanism of action.

Future Directions

Future research on ((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one should focus on further understanding its mechanism of action, as well as its potential applications in medicine, agriculture, and material science. In medicine, future research should focus on optimizing its anti-cancer properties and minimizing any potential side effects. In agriculture, future research should focus on developing it as a safe and effective fungicide. In material science, future research should focus on developing it as a fluorescent probe for imaging applications.

Synthesis Methods

((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one is synthesized using a specific method that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 2-mercapto-5-(1H-benzimidazol-2-yl) furan, 4-bromoaniline, and 2-bromoacetylthiazole in the presence of a suitable catalyst. The reaction proceeds through a series of steps, resulting in the formation of the desired product. The synthesis method is well-established and has been optimized for maximum yield and purity.

Scientific Research Applications

((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one has potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis. In agriculture, this compound has been studied for its potential use as a fungicide. It has been shown to have strong antifungal activity against various plant pathogens. In material science, this compound has been studied for its potential use as a fluorescent probe. It has been shown to have strong fluorescence properties, making it useful for imaging applications.

properties

Product Name

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one

Molecular Formula

C21H13BrN4O2S2

Molecular Weight

497.4 g/mol

IUPAC Name

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C21H13BrN4O2S2/c22-12-5-7-13(8-6-12)23-20-26-19(27)17(29-20)11-14-9-10-18(28-14)30-21-24-15-3-1-2-4-16(15)25-21/h1-11H,(H,24,25)(H,23,26,27)/b17-11-

InChI Key

DLRBKQUNOJIWAF-BOPFTXTBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)/C=C\4/C(=O)N=C(S4)NC5=CC=C(C=C5)Br

SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C4C(=O)N=C(S4)NC5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C4C(=O)N=C(S4)NC5=CC=C(C=C5)Br

Origin of Product

United States

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